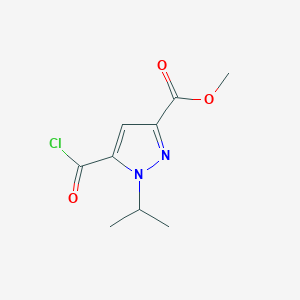
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with an ethoxyacetyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with ethyl bromoacetate, followed by hydrolysis and subsequent acylation to introduce the ethoxyacetyl group.
-
Pyrazine Ring Formation: : The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors. One approach is the condensation of 2,3-diaminopyrazine with a suitable aldehyde or ketone, followed by oxidation to form the pyrazine ring.
-
Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the pyrazine ring. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the piperidine intermediate reacts with a halogenated pyrazine derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonitrile group on the pyrazine ring, converting it to an amine or other reduced forms.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine moiety.
-
Biological Studies: : It is used in research exploring its effects on various biological pathways and its potential as a bioactive molecule.
-
Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
-
Industrial Applications: : It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
作用機序
The mechanism by which 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:
-
Molecular Targets: : Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways.
-
Pathways Involved: : The compound may modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-((1-(2-Acetoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with an acetoxy group instead of an ethoxy group.
3-((1-(2-Methoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxyacetyl group in 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may confer unique properties such as increased lipophilicity or altered reactivity compared to its analogs. This can influence its biological activity and suitability for specific applications.
特性
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-20-10-13(19)18-7-3-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h5-6,11H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWXFCZLKDFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)

![N'-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2473156.png)
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)
![diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B2473158.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)



![3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2473165.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

